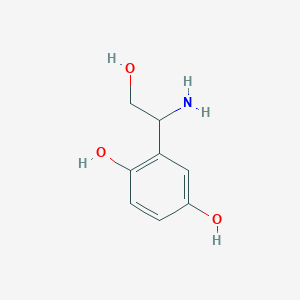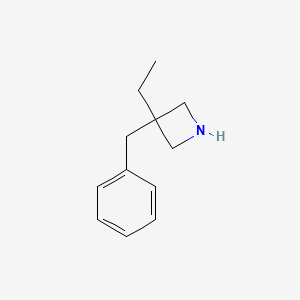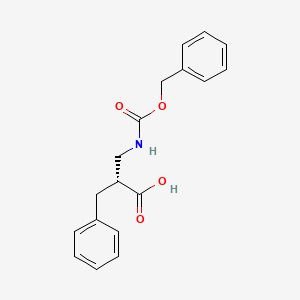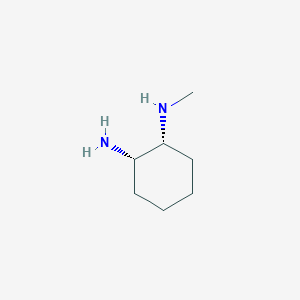![molecular formula C7H14N2 B13519942 1,6-Diazaspiro[3.5]nonane](/img/structure/B13519942.png)
1,6-Diazaspiro[3.5]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Diazaspiro[35]nonane is a heterocyclic compound with the molecular formula C7H14N2 It features a spiro structure, which means it has two rings that share a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Diazaspiro[3.5]nonane can be synthesized through several methods. One common approach involves the reaction of 1,6-dibromohexane with ammonia or primary amines under high-pressure conditions. This reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon to facilitate the formation of the spiro structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Diazaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different chemical and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
1,6-Diazaspiro[3.5]nonane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,6-Diazaspiro[3.5]nonane involves its interaction with specific molecular targets, such as sigma receptors. Sigma receptors are involved in various biological processes, including neuroprotection and modulation of ion channels. The compound can act as an agonist or antagonist at these receptors, influencing their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Diazaspiro[3.5]nonane: Another spiro compound with similar structural features but different biological activities.
1,6-Dioxaspiro[4.4]nonane: A related compound with oxygen atoms in the spiro structure, used in different chemical applications.
Uniqueness
1,6-Diazaspiro[3.5]nonane is unique due to its specific interaction with sigma receptors and its potential therapeutic applications. Its structural properties also make it a valuable building block in organic synthesis, distinguishing it from other spiro compounds .
Eigenschaften
Molekularformel |
C7H14N2 |
|---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
1,8-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C7H14N2/c1-2-7(3-5-9-7)6-8-4-1/h8-9H,1-6H2 |
InChI-Schlüssel |
NGWVMUHZQFHIFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCN2)CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


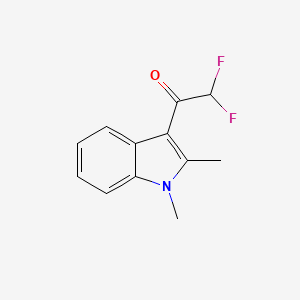
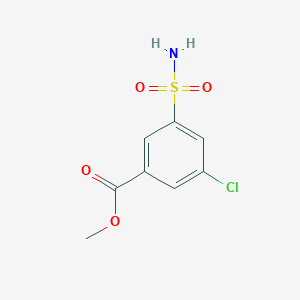
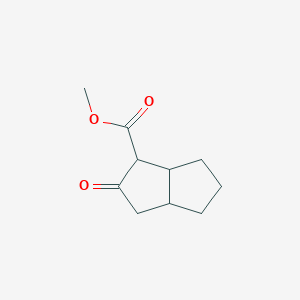
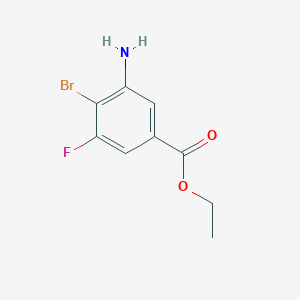
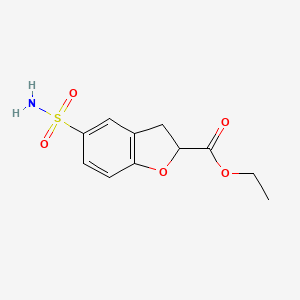
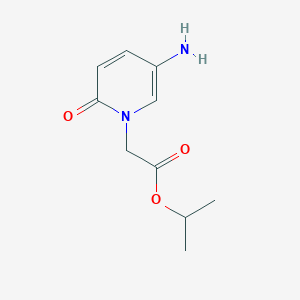
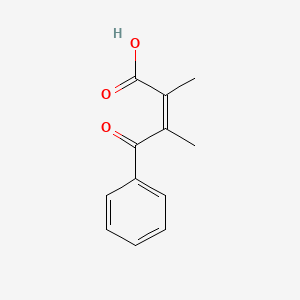
![3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13519909.png)
![2-(1-{bicyclo[2.2.1]heptan-2-yl}-N-methylformamido)acetic acid](/img/structure/B13519911.png)
![1-Azatricyclo[3.3.1.1,3,7]decan-2-ol hydrochloride](/img/structure/B13519913.png)
